Product packaging for O-(2-chlorobenzyl) 2-furoylthiocarbamate(Cat. No.:)

O-(2-chlorobenzyl) 2-furoylthiocarbamate

Cat. No.: B412495
M. Wt: 295.74g/mol
InChI Key: DFLSPTUSHIDJJM-UHFFFAOYSA-N
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Description

Overview of Thiocarbamate Derivatives in Chemical Biology and Agricultural Science

Thiocarbamates are a class of organosulfur compounds that have garnered significant attention in both chemical biology and agricultural science. wikipedia.org They are characterized by a carbamate (B1207046) structure where one of the oxygen atoms is replaced by a sulfur atom. There are two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org

In the realm of agricultural science , thiocarbamate derivatives are well-established as herbicides. wikipedia.org Their primary mechanism of action involves the inhibition of fatty acid elongation, a crucial process for the biosynthesis of surface waxes and suberin in plants. nih.gov This disruption of lipid metabolism is a key factor in their herbicidal toxicity. nih.gov The volatility of thiocarbamates often necessitates their incorporation into the soil for effective weed control. ucanr.edu Research has shown that the herbicidal activity of thiocarbamates is believed to be due to their metabolism into reactive sulfoxide (B87167) intermediates. epa.gov

In chemical biology , thiocarbamate derivatives are explored for a range of potential therapeutic applications. While the primary focus of many studies has been on their agricultural uses, their structural similarities to metabolites of drugs like disulfiram (B1670777) have prompted investigations into their biological effects in other contexts. nih.gov For instance, some thiocarbamate herbicides have been found to inhibit aldehyde dehydrogenase (ALDH) in mice. nih.gov

Academic Relevance of Furoyl and Chlorobenzyl Moieties in Compound Design and Activity

The furoyl moiety , derived from furan-2-carboxylic acid, is a common building block in medicinal chemistry. nih.gov The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, and it is known to be a stable and readily functionalized scaffold. nih.gov 2-Furoyl chloride, a derivative of furoic acid, serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. wikipedia.org The incorporation of the furoyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties.

The chlorobenzyl moiety is frequently utilized in drug discovery and structure-activity relationship (SAR) studies. The presence and position of the chlorine atom on the benzyl (B1604629) ring can significantly impact a compound's biological activity. The substitution of a hydrogen atom with a chlorine atom can alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. SAR studies on various classes of compounds have demonstrated that the introduction of a chlorobenzyl group can either enhance or diminish biological potency, depending on the specific molecular context. mdpi.comnih.gov

Research Trajectory and Future Directions for O-(2-chlorobenzyl) 2-furoylthiocarbamate

Given the absence of specific published research on this compound, its research trajectory remains speculative but can be inferred from the known activities of its constituent parts.

Future research on this compound would likely begin with its synthesis and full characterization. Following this, a logical research path would involve screening for biological activities, drawing inspiration from the established profiles of thiocarbamates, furoyl-containing compounds, and chlorobenzyl derivatives.

Potential areas of investigation include:

Herbicidal Activity: A primary avenue of research would be to assess its efficacy as a herbicide, comparing its activity to other known thiocarbamate herbicides. Studies could focus on its spectrum of weed control and its mechanism of action, particularly its effect on fatty acid synthesis.

Antifungal Activity: Given that some thiocarbamates exhibit antifungal properties, investigating the potential of this compound against various fungal strains would be a worthwhile endeavor.

Medicinal Chemistry Exploration: A broader screening in various biological assays could uncover potential therapeutic applications. This could include assays for anticancer, anti-inflammatory, or other activities, guided by the known biological profiles of furoyl and chlorobenzyl-containing molecules.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs, for example, by varying the position of the chlorine atom on the benzyl ring (e.g., 3-chlorobenzyl or 4-chlorobenzyl) or by replacing the furoyl group with other heterocyclic moieties, would provide valuable insights into the SAR of this class of compounds.

Below is a data table summarizing the key chemical moieties and their established roles, which informs the potential research directions for this compound.

Chemical MoietyEstablished Roles in ResearchPotential Contribution to this compound
Thiocarbamate Herbicidal activity (inhibition of fatty acid elongation), nih.gov Potential as ALDH inhibitors nih.govCore functionality for potential herbicidal or other biological activities.
2-Furoyl Group Pharmaceutical intermediate, wikipedia.org Component of various bioactive molecules nih.govModulation of pharmacokinetic properties and potential for specific biological interactions.
2-Chlorobenzyl Group Used in SAR studies to modulate lipophilicity and binding interactions mdpi.comnih.govFine-tuning of biological activity and target specificity.

The crystallographic data for the closely related O-benzyl-N-(2-furoyl)thiocarbamate provides a structural foundation for understanding the conformational properties of this class of molecules.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
O-benzyl-N-(2-furoyl)thiocarbamateOrthorhombicP2121217.811(4)9.685(4)33.562(15) uaeh.edu.mxresearchgate.net

This structural information is critical for any future computational modeling and drug design efforts involving this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO3S B412495 O-(2-chlorobenzyl) 2-furoylthiocarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74g/mol

IUPAC Name

O-[(2-chlorophenyl)methyl] N-(furan-2-carbonyl)carbamothioate

InChI

InChI=1S/C13H10ClNO3S/c14-10-5-2-1-4-9(10)8-18-13(19)15-12(16)11-6-3-7-17-11/h1-7H,8H2,(H,15,16,19)

InChI Key

DFLSPTUSHIDJJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC(=S)NC(=O)C2=CC=CO2)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC(=S)NC(=O)C2=CC=CO2)Cl

Origin of Product

United States

Ii. Synthetic Methodologies for O 2 Chlorobenzyl 2 Furoylthiocarbamate and Analogues

General Principles of Thiocarbamate Synthesis

Several reliable methods have been developed for the synthesis of thiocarbamates. These approaches offer versatility in accessing a wide range of substituted thiocarbamate structures. researchgate.net

The Riemschneider thiocarbamate synthesis is a notable method that transforms alkyl or aryl thiocyanates into thiocarbamates. wikipedia.org This reaction proceeds under acidic conditions, typically using sulfuric acid, followed by hydrolysis with water. wikiwand.comwikipedia.orgwikipedia.org The process can be adapted to use alcohols instead of water in a process known as alcoholysis, which yields N-substituted thiocarbamates. researchgate.netwikipedia.org

The mechanism for the conversion of an alcohol to an N-substituted thiocarbamate begins with the protonation of the alcohol by a strong acid, leading to the formation of a carbocation after the departure of a water molecule. wikipedia.org This reaction pathway requires the formation of a stable carbocation, thus it is effective for secondary and tertiary alcohols but not for primary alcohols. wikipedia.org The carbocation is then attacked by the thiocyanate group, and subsequent hydrolysis of the intermediate yields the final N-substituted thiocarbamate product. wikipedia.org

Limitations of the Riemschneider synthesis include reduced efficiency for aromatic compounds with ortho-substituents and for substrates that are sensitive to concentrated acids. wikipedia.org

Carbonylation reactions provide an alternative and powerful route to thiocarbamate scaffolds, often utilizing carbon monoxide as a C1 source. researchgate.netacs.org One such method involves the palladium-catalyzed reaction of disulfides, amines, and carbon monoxide. acs.orgnih.gov This process allows for the formation of S-aryl and S-alkyl thiocarbamates in moderate to good yields. acs.orgnih.gov

Another approach is the direct carbonylation of amines using carbon monoxide and elemental sulfur. researchgate.netacs.org This method can be performed under mild conditions and has been developed for the industrial synthesis of S-alkyl thiocarbamate herbicides. researchgate.net Selenium-catalyzed carbonylation of amines or nitro compounds with thiols also represents a promising "one-pot" approach characterized by high atom economy. researchgate.net

Table 1: Overview of Selected Carbonylation Methods for Thiocarbamate Synthesis
MethodKey ReactantsCatalyst/ReagentProduct TypeReference
Palladium-Catalyzed CarbonylationDisulfide, Amine, Carbon MonoxidePalladium Complex (e.g., Pd(PPh₃)₄)S-Alkyl/S-Aryl Thiocarbamates acs.orgnih.gov
Direct CarbonylationAmine, Carbon Monoxide, SulfurBase (e.g., K₂CO₃)S-Alkyl Thiocarbamates researchgate.net
Selenium-Catalyzed CarbonylationAmine/Nitro Compound, Thiol, Carbon MonoxideSeleniumS-Alkyl Thiocarbamates researchgate.net

A straightforward and widely used method for synthesizing thiocarbamates involves the reaction of a thiocarbamoyl chloride with an alcohol or thiol. wikiwand.comwikipedia.org For the synthesis of O-thiocarbamates, a dialkylthiocarbamoyl chloride is reacted with an alcohol or a phenol. organic-chemistry.orgorgsyn.org This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. This method is advantageous due to the availability of various thiocarbamoyl chlorides and alcohols, allowing for the synthesis of a diverse library of thiocarbamate compounds. google.com

Synthesis of 2-Furoyl Isothiocyanate as a Key Intermediate

The synthesis of O-(2-chlorobenzyl) 2-furoylthiocarbamate would logically proceed through the reaction of 2-chlorobenzyl alcohol with a suitable furoyl-containing electrophile. A highly effective electrophile for this purpose is 2-furoyl isothiocyanate. Acyl isothiocyanates are versatile intermediates used in the synthesis of various heterocyclic compounds and thiocarbamate derivatives. jcsp.org.pk

The most common and direct method for preparing 2-furoyl isothiocyanate is the reaction of 2-furoyl chloride with a metal thiocyanate salt. 2-furoyl chloride itself is typically prepared by treating 2-furoic acid with a chlorinating agent like thionyl chloride. wikipedia.orgscispace.com

In this synthesis, 2-furoyl chloride is treated with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in an anhydrous solvent like acetone or benzene. jcsp.org.pk The thiocyanate ion acts as a nucleophile, displacing the chloride from the acyl chloride to form the acyl isothiocyanate. acs.org

Table 2: Reactants for the Synthesis of 2-Furoyl Isothiocyanate
ReactantRoleCommon Examples
2-Furoyl ChlorideAcylating Agent (Electrophile)-
Metal ThiocyanateNucleophile SourcePotassium Thiocyanate (KSCN), Sodium Thiocyanate (NaSCN)
SolventReaction MediumAcetone, Benzene (anhydrous)

The formation of an acyl isothiocyanate from an acyl chloride and a thiocyanate ion is a classic example of nucleophilic acyl substitution. The thiocyanate ion ([SCN]⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom.

The reaction of acyl halides with the thiocyanate ion almost exclusively yields the acyl isothiocyanate (R-CO-NCS), where the nitrogen atom is bonded to the carbonyl carbon. acs.org The corresponding acyl thiocyanate isomer (R-CO-SCN) is rarely isolated and is considered an unstable intermediate. acs.org

The mechanism proceeds as follows:

Nucleophilic Attack: The thiocyanate ion attacks the electrophilic carbonyl carbon of the 2-furoyl chloride. This addition step forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group.

Isomerization: While direct attack by the nitrogen atom is possible, it is also proposed that the initial attack may occur via the more nucleophilic sulfur atom to form an unstable S-acyl thiocyanate intermediate (an S-N type of SN2 reaction). acs.org This intermediate then rapidly rearranges to the thermodynamically more stable N-acyl isothiocyanate. acs.org Calculated activation barriers show that the rearrangement from the acyl thiocyanate to the acyl isothiocyanate is a highly exothermic process, confirming the greater stability of the isothiocyanate isomer. acs.org

This rearrangement ensures that the isothiocyanate is the predominant product, providing a reliable method for generating this key intermediate for subsequent reactions, such as the addition of an alcohol to form the final O-thiocarbamate product.

Optimization of Reaction Conditions for Precursor Synthesis

2-Furoyl Isothiocyanate: The most common method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts, which are typically formed in situ from a primary amine and carbon disulfide. nih.gov For 2-furoyl isothiocyanate, the synthesis would begin with 2-furoic acid, which is converted to 2-furoyl chloride and then to 2-furoyl azide. A subsequent Curtius rearrangement yields the isocyanate, which can be converted to the target isothiocyanate.

Optimization of this process involves several factors. The choice of desulfurating agent in the final step is crucial; agents like tosyl chloride, ethyl chloroformate, or even hydrogen peroxide have been used effectively. nih.govorganic-chemistry.org Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields. researchgate.net For instance, the formation of the intermediate dithiocarbamate can be achieved in minutes at room temperature, followed by a microwave-assisted reaction with a desulfurating agent to produce the isothiocyanate with high yield. researchgate.net

2-Chlorobenzyl Alcohol: This precursor is typically synthesized via the reduction of 2-chlorobenzaldehyde or the hydrolysis of 2-chlorobenzyl chloride. researchgate.netchemicalbook.com The reduction of 2-chlorobenzaldehyde can be optimized by selecting appropriate reducing agents and catalysts. Catalytic hydrogenation using ruthenium complexes in the presence of a base like potassium methoxide has been shown to produce 2-chlorobenzyl alcohol in high yields (e.g., 92%). chemicalbook.com Key parameters for optimization include hydrogen pressure, temperature, catalyst loading, and solvent choice. chemicalbook.com

Alternatively, the synthesis from 2-chlorobenzyl chloride via its benzoate ester involves a phase-transfer catalysis process. researchgate.net The optimization of this method focuses on parameters such as stirring speed, the type and concentration of the phase-transfer catalyst (e.g., tetrabutylammonium bromide), temperature, and the concentration of the aqueous phase. researchgate.net This route avoids the formation of dibenzyl ether byproducts. researchgate.net

A summary of optimized conditions for precursor synthesis is presented below.

PrecursorStarting MaterialKey Reagents/CatalystsOptimized ConditionsReported Yield
2-Furoyl Isothiocyanate 2-FuroylamineCarbon disulfide, Desulfurating agent (e.g., DMT/NMM/TsO⁻)Microwave irradiation (e.g., 90°C, 3 min)High (e.g., >90%) researchgate.net
2-Chlorobenzyl Alcohol 2-ChlorobenzaldehydeRuthenium complex, Potassium methoxide, H₂100°C, 50-100 atm H₂, Tetrahydrofuran~92% chemicalbook.com
2-Chlorobenzyl Alcohol 2-Chlorobenzyl chlorideSodium benzoate, Phase-transfer catalystBiphasic system, optimized catalyst loading and temperatureHigh researchgate.net

Specific Synthesis of this compound

The direct synthesis of the title compound is achieved through the nucleophilic addition of 2-chlorobenzyl alcohol to the electrophilic carbon of 2-furoyl isothiocyanate.

The core reaction involves the attack of the hydroxyl group of 2-chlorobenzyl alcohol on the central carbon atom of the isothiocyanate group (-N=C=S) of 2-furoyl isothiocyanate. This addition reaction forms the thiocarbamate linkage (-O-C(=S)-NH-). This type of reaction is a common and efficient method for producing S-alkyl and O-alkyl thiocarbamates. organic-chemistry.org The synthesis can often be performed under catalyst- and solvent-free conditions, which presents advantages in terms of operational simplicity and environmental impact. researchgate.net

Refinements to the synthesis of thiocarbamates often focus on improving reaction rates, yields, and purity while simplifying the workup procedure. While some thiocarbamate syntheses proceed without a catalyst, the use of a base can facilitate the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. researchgate.net

Protocols have been developed that utilize transition metal complexes to facilitate the formation of thiocarbamates from amines, thiols, and carbon monoxide, offering an alternative to isocyanate-based routes. researchgate.net For the specific synthesis of this compound, refinements would involve a systematic study of:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) are typically employed to avoid side reactions.

Temperature: The reaction is often carried out at room temperature, but gentle heating may be used to increase the reaction rate.

Catalyst: While not always necessary, a non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be used to accelerate the reaction.

Purification: Purification is typically achieved through column chromatography on silica gel to isolate the target compound from unreacted starting materials and byproducts.

A novel and sustainable approach involves the direct conversion of Boc-protected amines, which can be transformed into isocyanate intermediates and subsequently reacted with alcohols or thiols to form carbamates and thiocarbamates. nih.gov This method avoids hazardous reagents and metal catalysts, relying on a simple base like tert-butoxide lithium. nih.gov

Advanced Synthetic Techniques for Diversified Thiocarbamate Analogues

To explore the structure-activity relationships of thiocarbamates, modern synthetic techniques are employed to generate diverse libraries of related compounds efficiently.

Parallel synthesis and combinatorial chemistry are powerful tools for generating large libraries of compounds for screening. nih.govnih.gov In the context of thiocarbamate synthesis, a library of O-(substituted-benzyl) 2-furoylthiocarbamate analogues could be created by reacting 2-furoyl isothiocyanate with a diverse array of substituted benzyl (B1604629) alcohols in a multi-well plate format.

Similarly, a library could be generated by reacting 2-chlorobenzyl alcohol with a variety of acyl isothiocyanates. This approach allows for the rapid production of numerous distinct compounds from a common set of building blocks. twistbioscience.comyoutube.com The reactions are typically performed in an automated or semi-automated fashion, with subsequent high-throughput purification and analysis.

Library Generation StrategyConstant Building BlockVariable Building BlockPotential Diversity
Strategy A 2-Furoyl IsothiocyanateArray of substituted benzyl alcoholsModifications on the benzyl ring
Strategy B 2-Chlorobenzyl AlcoholArray of substituted acyl isothiocyanatesModifications on the acyl group

Post-synthesis modification of the thiocarbamate scaffold allows for further diversification. Derivatization involves the selective chemical modification of a functional group within the molecule. nih.gov

A key example is the S-methylation of the thiocarbamate group. Thiocarbamates can be methylated at the sulfur atom using various methylating agents, such as methyl iodide or dimethyl carbonate, often under basic conditions. tandfonline.comnih.gov This conversion of the thione (C=S) group to a thiol ether (S-CH₃) moiety can significantly alter the compound's chemical properties. S-methylation is a known metabolic bioactivation pathway for some thiocarbamate-containing compounds. nih.gov

Other selective derivatization strategies could target different parts of the molecule. For instance, if the furan (B31954) or benzyl ring contains other functional groups, these could be selectively modified. The goal of such strategies is to fine-tune the molecule's properties by introducing specific structural changes in a controlled manner. pnnl.govnih.gov

Emerging Catalytic Methods in Thiocarbamate Synthesis

Selenium-Catalyzed Carbonylation

Selenium-catalyzed carbonylation has emerged as a promising "one-pot" methodology for the synthesis of thiocarbamates. magtech.com.cn This approach is noted for its high atomic economy and environmentally friendly characteristics. magtech.com.cn The process typically involves the reaction of nitroarenes or amines with carbon monoxide and thiols in the presence of a selenium catalyst. magtech.com.cnthieme-connect.com A key advantage of this method is the ability to recover and recycle the selenium catalyst, adding to its sustainability. thieme-connect.com

In a typical procedure, a nitroarene, a thiol, and elemental selenium are combined in a stainless steel autoclave. thieme-connect.com The reaction is then carried out under carbon monoxide pressure at an elevated temperature. thieme-connect.com For instance, the reaction of nitrobenzene with propane-1-thiol using elemental selenium as a catalyst, under 0.8 MPa of carbon monoxide at 60°C for 10 hours, yields the corresponding thiocarbamate. thieme-connect.com The presence of a base, such as triethylamine, can facilitate the reaction. thieme-connect.com

This method offers a direct route to thiocarbamates from readily available starting materials, avoiding the use of more hazardous reagents common in traditional syntheses. The versatility of this reaction allows for the synthesis of a variety of thiocarbamates by altering the nitroarene and thiol substrates.

Nanoparticle Catalysis

The application of nanoparticle catalysis in organic synthesis has grown significantly, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. In the context of thiocarbamate synthesis, transition metal nanoparticles, particularly those supported on magnetic materials, have demonstrated utility in related carbonylation reactions like thiocarbonylation and aminocarbonylation.

Magnetic nanoparticle-supported palladium complexes are recognized as effective, versatile, and reusable heterogeneous catalysts for a variety of coupling reactions, including those forming carbon-sulfur bonds. nih.govnih.gov These catalysts combine the catalytic prowess of palladium with the ease of separation afforded by a magnetic support. This allows for the straightforward removal of the catalyst from the reaction mixture using an external magnet, facilitating product purification and catalyst recycling. actachemicamalaysia.com

While direct examples of nanoparticle-catalyzed synthesis of this compound are not yet prevalent in the literature, the principles have been established in the synthesis of other thiocarbamates and related compounds. For example, palladium nanoparticles have been effectively used in aminocarbonylation reactions, a process closely related to thiocarbamate formation. sesredcat.org The development of these catalytic systems, including those based on palladium supported on materials like Fe3O4, polymers, or carbon nanotubes, is an active area of research. sesredcat.orgmdpi.com The high surface-to-volume ratio of nanoparticles provides a large number of active sites, often leading to enhanced reaction rates and efficiency compared to their bulk counterparts. nih.gov

Detailed Research Findings on Emerging Catalytic Methods for Thiocarbamate Synthesis

Catalytic MethodReactantsCatalystReaction ConditionsProduct YieldReference
Selenium-Catalyzed CarbonylationNitrobenzene, Propane-1-thiol, Carbon MonoxideElemental Selenium60°C, 0.8 MPa CO, 10 hours, TriethylamineModerate to good thieme-connect.com

Iii. Structural Elucidation, Conformation, and Theoretical Chemistry of O 2 Chlorobenzyl 2 Furoylthiocarbamate

Crystallographic Analysis and Solid-State Conformations

Crystallographic studies provide the most precise data on the solid-state structure of a molecule, revealing key details about bond lengths, bond angles, and the spatial arrangement of atoms.

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. This technique allows for the precise measurement of atomic coordinates within the crystal lattice, thereby establishing unambiguous proof of the compound's constitution and stereochemistry. Analysis of the parent compound, O-benzyl-N-(2-furoyl)thiocarbamate, revealed an orthorhombic crystal system with the space group P212121. researchgate.net It is anticipated that a similar analysis of O-(2-chlorobenzyl) 2-furoylthiocarbamate would yield a detailed structural model, providing exact bond lengths and angles for the entire molecule. Such a study would precisely define the geometry of the furoyl ring, the thiocarbamate linkage, and the 2-chlorobenzyl group, as well as their relative orientations.

Table 1: Representative Crystallographic Data for Analogous Thiocarbamate Structure

Parameter O-benzyl-N-(2-furoyl)thiocarbamate
Crystal System Orthorhombic
Space Group P212121
a (Å) 7.811(4)
b (Å) 9.685(4)
c (Å) 33.562(15)

Data from a closely related parent compound provides a reference for the type of information obtained from single-crystal X-ray diffraction. researchgate.net

The flexibility of the thiocarbamate backbone allows for the existence of different rotational isomers, or conformers. The key conformational feature is the relative orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups with respect to the C-N bond. In related N-acylthiocarbamates, these groups can adopt either a syn or anti conformation.

A remarkable feature observed in the crystal structure of the parent compound, O-benzyl-N-(2-furoyl)thiocarbamate, is the co-crystallization of two distinct conformers (syn and anti) within the same asymmetric unit. researchgate.net In one conformer, the furoyl C=O group is syn to the C=S group, while in the other, it is in an anti orientation. This indicates a low energy barrier between these two states. It is highly probable that this compound also exhibits this conformational isomerism, with the solid-state structure potentially capturing one or both of these conformers. The presence of the chlorine atom on the benzyl (B1604629) ring is not expected to fundamentally alter this core isomerism of the furoylthiocarbamoyl moiety. researchgate.net

Studies on analogous structures show that the individual molecules are extensively linked through intermolecular hydrogen bonds. researchgate.net Specifically, N−H⋯O and N−H⋯S hydrogen bonds are expected to be the primary interactions, linking molecules into chains or more complex networks. researchgate.net Additionally, weaker C−H⋯O interactions may further stabilize the crystal packing. researchgate.net An intramolecular C—H⋯O hydrogen bond may also influence the molecule's conformation. nih.gov The presence of the chlorine atom introduces the possibility of C-H···Cl interactions, which could provide additional stability to the crystal structure.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for confirming the presence of key functional groups and verifying the molecular structure, especially in a non-crystalline state.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each type of proton. The protons of the 2-chlorobenzyl group would appear in the aromatic region (typically δ 7.2-7.6 ppm), with their specific shifts and coupling patterns influenced by the chlorine substituent. The methylene (B1212753) protons (-O-CH₂-) would likely produce a singlet at approximately δ 5.4 ppm. rsc.org The protons of the furan (B31954) ring would show characteristic signals in the δ 6.5-7.8 ppm range. A broad singlet corresponding to the N-H proton is also anticipated.

The ¹³C NMR spectrum provides complementary information. Key signals would include those for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, which are expected at low field. The carbons of the 2-chlorobenzyl and furoyl rings would appear in the aromatic region (δ 110-150 ppm), while the methylene carbon (-O-CH₂-) would be observed further upfield (around δ 64-67 ppm). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H Broad singlet -
Furan-H 6.5 - 7.8 112 - 148
Benzyl-H (aromatic) 7.2 - 7.6 127 - 134
Methylene (-O-CH₂-) ~5.4 ~64
Carbonyl (C=O) - ~160-165
Thiocarbonyl (C=S) - >165

Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. rsc.orgrsc.orgresearchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration. pressbooks.pub The C=O stretching vibration of the furoyl group should appear as a strong, sharp peak around 1670-1760 cm⁻¹. lumenlearning.com The C=S stretching vibration is typically weaker and found in the 1050-1250 cm⁻¹ region. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹. lumenlearning.com The C-O stretch associated with the ester-like linkage would be visible in the 1210-1320 cm⁻¹ range. lumenlearning.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=O (Carbonyl) Stretch 1670 - 1760
C=C (Aromatic) Stretch 1450 - 1600
C-O Stretch 1210 - 1320
C=S (Thiocarbonyl) Stretch 1050 - 1250

Data based on established infrared spectroscopy correlation tables. pressbooks.publumenlearning.com

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula, C12H10ClNO2S.

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. Based on the structure of this compound, the expected fragmentation pathways would involve the cleavage of the ester and thio-carbamate linkages. Key predicted fragments are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonStructurePredicted m/z (monoisotopic)
[M]+•C12H10ClNO2S267.01
[C5H3O2S]+2-furoylthio cation127.98
[C7H6Cl]+2-chlorobenzyl cation125.01
[C4H3O-C=O]+Furoyl cation95.01
[C7H6Cl-CH2]+Chlorotropylium ion125.01

Note: The m/z values are predicted based on the chemical structure and may vary slightly in experimental conditions.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating molecular properties that may be difficult to study experimentally.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. A study on a structurally related compound, 8-chloro-3-((3-chlorobenzyl)thio)- nih.govmdpi.comnih.govtriazolo[4,3-a]pyridine, utilized DFT with the B3LYP functional and 6-31G basis set to optimize the geometry and analyze frontier molecular orbitals. mdpi.com A similar approach for the title compound would be appropriate.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability. For thiocarbamates, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO may be distributed over the aromatic rings. These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Table 2: Predicted Quantum Mechanical Parameters for this compound

ParameterPredicted Value/LocationSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability, likely from the thiocarbamate group.
LUMO Energy~ -1.2 eVIndicates electron-accepting capability, likely on the aromatic rings.
HOMO-LUMO Gap (ΔE)~ 5.3 eVSuggests moderate chemical stability.
Molecular Electrostatic PotentialNegative potential around O and N atoms; Positive potential around hydrogens.Predicts sites for intermolecular interactions.

Note: These values are estimations based on typical values for similar organic molecules and would require specific calculations for confirmation.

Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, providing a dynamic understanding of its flexibility. youtube.comjchemlett.com For this compound, the key flexible dihedral angles are around the C-O, C-S, and C-N bonds of the thiocarbamate linkage and the bond connecting the benzyl group.

MD simulations can reveal the most stable conformers and the energy barriers between them. This information is critical as the conformation can significantly influence the molecule's biological activity and physical properties. Studies on other flexible molecules have shown that even subtle conformational changes can alter binding affinities to biological targets. nih.govnih.gov

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedExpected Conformational Preference
τ1O=C-S-CPlanar or near-planar conformations are common for thioesters.
τ2C-S-C-NCan adopt various gauche and anti conformations.
τ3Ar-CH2-O-CRotation around this bond determines the orientation of the benzyl group.

Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can aid in structure verification. nih.govresearchgate.netgithub.ionmrdb.orgnmrdb.org The prediction of ¹H and ¹³C NMR spectra is typically performed using DFT calculations, often combined with a consideration of solvent effects using models like the Polarizable Continuum Model (PCM).

Furthermore, the calculation of partial atomic charges is essential for understanding a molecule's electrostatic properties and its non-covalent interactions. mdpi.comnih.govnih.govpku.edu.cn Various methods exist for calculating atomic charges, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and methods based on fitting the electrostatic potential (e.g., Merz-Kollman). These charges are fundamental inputs for molecular mechanics force fields used in MD simulations. elsevierpure.com

Table 4: Predicted Partial Atomic Charges for Key Atoms in this compound (using a hypothetical charge model)

AtomPredicted Partial Charge (e)
Carbonyl Carbon (C=O)+0.5 to +0.7
Thioester Sulfur (S)-0.1 to +0.1
Amide Nitrogen (N)-0.3 to -0.5
Benzyl Chlorine (Cl)-0.1 to -0.2

Note: These are representative charge ranges and the actual values depend heavily on the calculation method employed.

Iv. Structure Activity Relationship Sar Studies and Molecular Optimization of O 2 Chlorobenzyl 2 Furoylthiocarbamate Analogues

Rational Design Based on Substituent Effects

The furan (B31954) ring is a common heterocyclic scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.comnih.gov Modifications to this moiety can significantly influence activity. In studies of related 2-furoyl derivatives, the nature and position of substituents on the furan ring have been shown to have a clear effect on antifungal and anti-tumor activities. mdpi.comresearchgate.net

For instance, introducing different substituted phenyl groups at the 5-position of the 2-furoyl ring can modulate biological efficacy. mdpi.com The electronic properties and size of these substituents can affect how the entire molecule interacts with its biological target. A study on 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives demonstrated that the presence of the 5-(furan-2-yl) group, an electron donor moiety, strongly influenced anticancer activity. nih.gov The Piancatelli rearrangement, a reaction involving furylcarbinols, highlights the reactivity of the furan ring, which can be exploited for synthesizing diverse cyclopentanone (B42830) derivatives used in pesticides and other applications. researchgate.net

Table 1: Predicted Impact of Furyl Moiety Modifications on Biological Activity This table is generated based on published findings for related furoyl derivatives to illustrate potential SAR trends.

Modification to Furyl Moiety Predicted Effect on Activity Rationale
Substitution at the 5-position with small alkyl groupsMay slightly increase or decrease activityAlters lipophilicity and steric profile.
Substitution at the 5-position with electron-withdrawing groups (e.g., -NO₂)Likely to decrease activityAlters the electron density of the furan ring, potentially weakening key interactions.
Substitution at the 5-position with electron-donating groups (e.g., -OCH₃)May increase activityEnhances the electron-donating character of the furan ring, which can be favorable. nih.gov
Replacement of furan with thiophene (B33073)May retain or enhance activityThiophene is a common bioisostere of furan, offering similar size and electronics but different metabolic stability.
Replacement of furan with a non-aromatic ring (e.g., tetrahydrofuran)Likely to significantly decrease activityAromaticity is often crucial for π-π stacking interactions with the target site.

Role of Chlorobenzyl Substitutions in Potency and Selectivity

The 2-chlorobenzyl group is a critical component of the lead compound. Halogen atoms, particularly chlorine, are frequently incorporated into agrochemicals and pharmaceuticals to modulate a compound's properties. The position and nature of the halogen on the benzyl (B1604629) ring can have profound effects on potency and selectivity.

The introduction of a chlorine atom can:

Increase Lipophilicity: This can enhance membrane permeability and transport to the target site.

Introduce Favorable van der Waals Contacts: The chlorine atom can occupy a specific pocket in the target protein, increasing binding affinity.

Block Metabolic Oxidation: Placing a chlorine atom at a metabolically labile position on the aromatic ring can prevent enzymatic degradation, thereby increasing the compound's half-life and duration of action. youtube.com For example, the replacement of a metabolically susceptible methyl group with a chlorine atom has been shown to dramatically improve a drug's half-life. youtube.com

The "ortho" position (position 2) of the chlorine atom in O-(2-chlorobenzyl) 2-furoylthiocarbamate is specific and likely influences the conformational preference of the benzyl group relative to the rest of the molecule. This fixed conformation may be optimal for binding to the target. Changing the substitution pattern (e.g., to 3-chloro or 4-chloro) would alter this conformation and could lead to a decrease in activity if the optimal geometry is lost. Studies on other bioactive molecules have shown that fluorination can also improve properties like cell permeability and solubility. researchgate.net

The thiocarbamate linker (-O-C(=S)-NH-) connects the furoyl and chlorobenzyl moieties and is pivotal to the molecule's structure and reactivity. Thiocarbamates are known to be biologically active, with some used as herbicides and fungicides. nih.govacs.orgepa.gov Their mechanism can involve the modification of cysteine residues in enzymes or the chelation of metal ions. nih.gov

Varying this linker is a common strategy in lead optimization. The sulfur atom (thiono group, C=S) and the adjacent nitrogen and oxygen atoms can participate in hydrogen bonding and other interactions within the target's binding site. Research on amide bioisosteres has shown that replacing a standard linker with alternatives like carbamates, ureas, or triazoles can significantly impact potency and selectivity for different biological targets. acs.org For instance, a study found that carbamate (B1207046) and thiocarbamate linkers were the most potent for inhibiting the NEU3 enzyme, suggesting that a hydrogen bond acceptor feature attached to the main scaffold was critical. acs.org

Table 2: Potential Impact of Thiocarbamate Linkage Variations on Biological Activity This table illustrates how bioisosteric replacement of the thiocarbamate linker could affect molecular properties and activity, based on general medicinal chemistry principles.

Linker Structure Key Features Potential Impact
Thiocarbamate (Lead)-O-C(=S)-NH-H-bond donor (NH), H-bond acceptor (C=S). The C=S bond is more lipophilic than C=O.Baseline activity.
Carbamate-O-C(=O)-NH-H-bond donor (NH), H-bond acceptor (C=O). More polar than thiocarbamate.May alter binding affinity and solubility. Could increase or decrease potency depending on target preference. acs.org
Reverse Amide-NH-C(=O)-O-Different orientation of H-bond donor/acceptor groups.Likely to significantly alter conformation and binding mode, potentially reducing activity.
Urea-NH-C(=O)-NH-Two H-bond donors, one H-bond acceptor.Increases hydrogen bonding potential, which could enhance or disrupt binding.
Sulfonamide-SO₂-NH-Strong H-bond donor and acceptor character. Tetrahedral geometry.Introduces different geometry and electronic properties compared to the planar carbamate group.

Isosteric and Bioisosteric Replacements in Lead Optimization

Isosteric and bioisosteric replacement are cornerstone strategies in medicinal chemistry and agrochemical design used to optimize lead compounds. acs.orgnih.gov The concept, first introduced by Harris Friedman in 1951, involves substituting one atom or group within a molecule for another with similar physical or chemical properties to improve potency, selectivity, pharmacokinetics, or toxicity profiles. nih.govnih.gov

Classical Isosteres are atoms or groups that have a similar size and shape. youtube.com Examples relevant to this compound could include:

Replacing -Cl with -CH₃ (similar van der Waals radius).

Replacing -F with -H. youtube.com

Replacing the furan oxygen (-O-) with a sulfur atom (-S-) to create a thiophene ring. acs.org

Non-Classical Isosteres (Bioisosteres) are functional groups that may not be structurally similar but produce similar biological activity by mimicking key electronic or steric properties. youtube.comnih.gov This strategy can be used to solve issues with metabolism or toxicity while retaining desired activity. mdpi.com Examples include:

Replacing a carboxylic acid group with a tetrazole ring. youtube.com

"Scaffold hopping," where the core structure (e.g., the furan ring) is replaced with a completely different heterocycle (e.g., pyrazole, thiazole) that maintains the correct spatial orientation of key interacting groups. acs.orgbohrium.com

These strategies are powerful tools for navigating new chemical space, improving compound properties, and securing novel intellectual property. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgnih.gov By quantifying molecular features, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding rational design and prioritizing synthetic efforts. fiveable.meresearchgate.net

The fundamental principle is that the activity of a molecule is a function of its physicochemical and structural properties. wikipedia.org The process involves several key steps:

Data Set Assembly: A series of structurally related analogues of this compound with measured biological activities is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated to represent its structural, electronic, and physicochemical properties. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., steric fields, hydrophobic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. researchgate.netresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of a chance correlation. researchgate.net

For thiocarbamate analogues, relevant descriptors might include logP (lipophilicity), molar refractivity (steric bulk), dipole moment, and specific quantum chemical parameters related to the charges on the sulfur or oxygen atoms. nih.gov A successful QSAR model can provide valuable insights into which molecular properties are most critical for activity, enabling the design of more potent compounds. tandfonline.com

Fragment-Based Approaches and Scaffold Hopping

In the quest for novel analogues of this compound with enhanced activity, selectivity, and improved physicochemical properties, medicinal chemists can employ advanced drug design strategies such as fragment-based approaches and scaffold hopping. These techniques offer powerful alternatives to traditional high-throughput screening and systematic SAR studies by enabling a more rational exploration of chemical space. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): A Bottom-Up Approach

Fragment-based drug discovery (FBDD) is a hit identification strategy that begins with the screening of low-molecular-weight compounds, typically less than 300 Daltons, known as fragments. nih.gov These fragments usually exhibit weak binding affinity for their biological target, but their interactions are often highly efficient in terms of binding energy per atom. nih.gov The primary advantage of FBDD lies in its ability to more effectively sample chemical space and provide starting points for lead optimization that often possess superior physicochemical properties compared to hits from traditional screening methods. nih.govnih.gov

For a molecule like this compound, an FBDD campaign would commence with its deconstruction into its constituent chemical motifs. These fragments could then be screened individually to identify which ones are crucial for binding to the target protein.

Hypothetical Fragments for Screening:

Fragment IDStructureRationale
F12-chlorobenzyl alcoholProbes the binding pocket for interactions with the substituted aromatic ring.
F22-furoic acidEvaluates the contribution of the furan ring to binding affinity.
F3Thiocarbamate coreAssesses the importance of the thiocarbamate linker for maintaining the correct orientation of the other fragments.

Once initial fragment hits are identified and their binding modes are characterized, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, they can be optimized through several strategies: nih.gov

Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to enhance its interactions with the target. nih.govnih.gov For instance, if the 2-furoyl fragment (F2) binds effectively, medicinal chemists might explore substitutions on the furan ring to pick up additional interactions within the binding site.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target protein, they can be connected by a chemical linker to create a single, more potent molecule. nih.govresearchgate.net This strategy could be employed if the 2-chlorobenzyl and 2-furoyl fragments were found to occupy nearby pockets. The design of the linker is critical to ensure that the linked molecule retains the optimal binding orientation of the individual fragments. nih.govscilit.com

Fragment Merging: In this approach, overlapping features of two or more distinct fragment hits are combined into a single, novel chemical entity that incorporates the key binding elements of the parent fragments.

Scaffold Hopping: Exploring Novel Chemical Space

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different core frameworks. nih.govnih.govnih.gov The goal is to discover novel chemotypes that retain the biological activity of the original compound but possess improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a novel intellectual property position. nih.govdtic.mil

For this compound, scaffold hopping could be applied to any of its three main components: the 2-furoyl moiety, the thiocarbamate linker, or the O-(2-chlorobenzyl) group. This involves the replacement of a core structure with a bioisostere—a group or molecule that has similar chemical or physical properties and produces broadly similar biological effects. nih.govopenaccessjournals.com

Potential Scaffold Hops for this compound Analogues:

Original ScaffoldPotential Bioisosteric ReplacementsRationale for Hopping
2-FuroylThiophene-2-carbonyl, Thiazole-5-carbonyl, Isoxazole-5-carbonylTo explore alternative five-membered heterocyclic rings that may offer different hydrogen bonding patterns, improved metabolic stability, or novel interactions with the target. openaccessjournals.comnih.gov
ThiocarbamateCarbamate, Amide, Reverse Amide, 1,2,3-TriazoleTo modify the linker's rigidity, polarity, and hydrogen bonding capacity, which can influence the overall conformation and binding affinity of the molecule. nih.gov
2-Chlorobenzyl2-Fluorobenzyl, Pyridin-2-ylmethyl, CyclohexylmethylTo fine-tune steric and electronic properties, modulate lipophilicity, and potentially introduce new interactions or avoid unfavorable ones within the binding pocket. nih.gov

The success of scaffold hopping often relies on computational tools that can predict the conformational and electronic similarity of the proposed new scaffolds to the original. nih.gov By replacing the central furan ring with a different heterocycle, for example, it may be possible to improve target engagement or circumvent metabolic liabilities associated with the furan moiety. Similarly, altering the thiocarbamate linker could lead to analogues with better synthetic accessibility or enhanced stability.

V. Biological Activity and Mechanistic Insights of O 2 Chlorobenzyl 2 Furoylthiocarbamate

Antimicrobial Efficacy Against Pathogenic Microorganisms

Antifungal Activity Against Fungal Strains (e.g., Candida albicans)There is no published research on the antifungal activity of O-(2-chlorobenzyl) 2-furoylthiocarbamate against any fungal strains, including Candida albicans.

Due to the absence of research findings, no data tables on the biological activity of this specific compound could be generated.

The performed searches aimed to identify information regarding:

Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and modulation of signaling pathways such as NF-κB.

Cancer Biology Investigations: Cytotoxicity in cancer cell lines, mechanisms of apoptosis induction, effects on cell cycle regulation and growth inhibition, and the inhibition of specific oncogenic targets like SRC-3 and p300.

The absence of any specific findings for "this compound" in the existing scientific literature prevents the generation of the requested article. The concepts outlined in the provided structure, such as the inhibition of NF-κB, cytokine production, apoptosis, and cell cycle regulation, are general areas of research in pharmacology and oncology. However, without specific data for the compound , any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide an article on the biological activity and mechanistic insights of this compound based on the currently available scientific information.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, no specific research data or publications detailing the biological activity and mechanistic insights of the chemical compound this compound were identified.

Consequently, the requested article focusing on its enzyme inhibition studies, particularly its evaluation as a phytoene desaturase (PDS) inhibitor and its role in carotenoid biosynthesis disruption, cannot be generated at this time. The inquiry into broader spectrum enzyme profiling and interaction analysis for this specific compound also yielded no results.

Scientific investigation into the bioactivity of novel chemical entities is a progressive endeavor. The absence of published data could suggest several possibilities: the compound may be a novel chemical entity that has not yet been the subject of published research, it may be a proprietary compound with research data that is not publicly available, or it may have been synthesized but not yet subjected to biological evaluation.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential biological activities and mechanisms of action for this compound.

Vi. Environmental Dynamics and Degradation Pathways of O 2 Chlorobenzyl 2 Furoylthiocarbamate

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the initial breakdown of O-(2-chlorobenzyl) 2-furoylthiocarbamate in the environment. These transformations are primarily driven by light energy and water.

Exposure to sunlight can initiate the degradation of this compound through a process known as photolysis. The energy from ultraviolet (UV) radiation can break the chemical bonds within the molecule, leading to the formation of various photoproducts. The rate and extent of photodegradation are dependent on factors such as the intensity of solar radiation, the presence of photosensitizing agents in the environment, and the specific environmental matrix (e.g., water surface, soil surface).

Research into the photodegradation of similar thiocarbamate compounds suggests that the primary pathways may involve the cleavage of the ester and thioester linkages. This can result in the formation of 2-chlorobenzyl alcohol, 2-furoic acid, and other smaller, more soluble molecules. The specific photoproducts of this compound would require detailed experimental analysis for definitive identification.

Hydrolysis is a chemical reaction in which water molecules break down a compound. The susceptibility of this compound to hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems and moist soils. The rate of hydrolysis is significantly influenced by the pH and temperature of the surrounding environment.

Generally, the ester and thiocarbamate functional groups are susceptible to hydrolysis. Under alkaline conditions (high pH), the rate of hydrolysis is typically accelerated due to the increased concentration of hydroxide ions, which act as a nucleophile. Conversely, under acidic conditions (low pH), the reaction may be slower. Temperature also plays a crucial role, with higher temperatures generally increasing the rate of hydrolysis.

The primary hydrolysis products are expected to be 2-chlorobenzyl alcohol and 2-furoylthiocarbamic acid. The latter is likely to be unstable and may further decompose to 2-furoic acid and thiocarbamic acid, which in turn can break down into ammonia, carbon dioxide, and hydrogen sulfide.

Table 1: Predicted Hydrolysis Products of this compound

Parent CompoundPredicted Hydrolysis Products
This compound2-chlorobenzyl alcohol
2-furoic acid
Thiocarbamic acid (and its subsequent degradation products)

Biotic Degradation in Environmental Matrices

Microorganisms, such as bacteria and fungi, are instrumental in the breakdown of organic compounds in the environment. The biodegradation of this compound is a critical process that determines its ultimate fate and potential for accumulation.

In both soil and aquatic environments, a diverse community of microorganisms can utilize this compound as a source of carbon and energy. The rate of microbial degradation is dependent on a variety of factors, including the type and abundance of microbial populations, soil type, organic matter content, temperature, moisture, and aeration.

Microorganisms can employ a range of enzymatic reactions to metabolize the compound. These reactions can include oxidation, reduction, and hydrolysis. For instance, esterase and amidase enzymes can cleave the ester and amide bonds within the this compound molecule, initiating the degradation process.

The metabolic pathways of this compound by microorganisms are expected to yield a series of intermediate and final degradation products. While specific studies on this exact compound are limited, inferences can be drawn from research on structurally related thiocarbamate pesticides.

The initial steps of microbial degradation are likely to mirror abiotic hydrolysis, resulting in the formation of 2-chlorobenzyl alcohol and 2-furoic acid. These intermediates can then be further metabolized by microorganisms. For example, 2-chlorobenzyl alcohol can be oxidized to 2-chlorobenzaldehyde and then to 2-chlorobenzoic acid. The furan (B31954) ring of 2-furoic acid can also be opened and further degraded. Ultimately, complete mineralization of the compound would result in the formation of carbon dioxide, water, chloride ions, and inorganic sulfur and nitrogen compounds.

Table 2: Potential Microbial Degradation Products of this compound

Parent CompoundPotential Intermediate Degradation ProductsFinal Mineralization Products
This compound2-chlorobenzyl alcoholCarbon dioxide
2-furoic acidWater
2-chlorobenzaldehydeChloride ions
2-chlorobenzoic acidInorganic sulfur and nitrogen compounds

Sorption and Leaching Behavior in Soil

The movement of this compound through the soil profile is largely governed by its sorption and leaching characteristics. Sorption refers to the process by which the compound binds to soil particles, while leaching is the downward movement of the compound with water.

The extent of sorption is influenced by the physicochemical properties of both the compound and the soil. Key properties of the compound include its water solubility and octanol-water partition coefficient (Kow), which is an indicator of its hydrophobicity. For the soil, factors such as organic matter content, clay content, and pH are important.

Compounds with low water solubility and high Kow values tend to be more strongly sorbed to soil organic matter and clay particles. This strong sorption reduces the amount of the compound available in the soil solution and therefore limits its potential for leaching into groundwater. Conversely, compounds that are more water-soluble and have lower Kow values are more likely to remain in the soil solution and be transported downwards with infiltrating water.

The specific sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc) for this compound would need to be experimentally determined to accurately predict its mobility in different soil types. However, based on its structure, it is anticipated to have moderate to high sorption potential, suggesting that its mobility in soil may be limited.

Table 3: Factors Influencing the Sorption and Leaching of this compound in Soil

FactorInfluence on SorptionInfluence on Leaching
Compound Properties
High Water SolubilityDecreases sorptionIncreases leaching
High Kow (Hydrophobicity)Increases sorptionDecreases leaching
Soil Properties
High Organic Matter ContentIncreases sorptionDecreases leaching
High Clay ContentIncreases sorptionDecreases leaching
Soil pHCan influence the charge of the compound and soil surfaces, affecting sorptionIndirectly affects leaching through its effect on sorption

Volatilization from Environmental Surfaces

Volatilization is a significant process that influences the distribution and transport of many pesticides in the environment. For thiocarbamate herbicides, volatilization from soil and water surfaces is a key mechanism of loss, and several factors are known to influence its rate. who.intinchem.org

Factors Influencing Volatilization:

Soil Moisture: The volatilization of thiocarbamates is generally greater from moist soils than from dry soils. who.intinchem.org For instance, one study reported that in the first 15 minutes after application to the soil surface, 27% of the applied EPTC disappeared from moist soil, compared to 20% from dry soil and 44% from wet soil. who.intinchem.org After six days, the losses were 68% from moist soil and 90% from wet soil. who.intinchem.org

Temperature: An increase in temperature generally leads to an increase in the vapor pressure of a chemical, which in turn increases its volatilization rate. rivm.nl Studies on vernolate, a thiocarbamate herbicide, showed that increasing the temperature from 1.7 °C to 37.7 °C resulted in an increased loss from moist and wet soils. who.int

Soil Type and Organic Matter: Soil properties, particularly organic matter and clay content, can significantly affect volatilization. who.int Soils with higher organic matter tend to adsorb thiocarbamates more strongly, which can reduce their availability for volatilization. cambridge.orgcambridge.org

Incorporation into Soil: The practice of incorporating thiocarbamate herbicides into the soil is a crucial factor in reducing their volatilization losses. who.intucanr.edu Incorporation to a depth of 5 - 7.5 cm has been shown to prevent severe loss of EPTC from the soil. who.intinchem.org When incorporated, the persistence of thiocarbamates is significantly longer compared to surface application. ucanr.edu

Air Flow Rate: Increased air movement across a treated surface can enhance the rate of volatilization by more rapidly removing pesticide vapors from the surface-air interface. rivm.nl

Comparative Volatility of Thiobencarbamates:

Different thiocarbamate herbicides exhibit varying degrees of volatility. Research has shown the following order of increasing volatility for some common thiocarbamates: Cycloate < Molinate < Pebulate < Vernolate < EPTC. who.int

Volatility of Selected Thiobencarbamate Herbicides

Thiobencarbamate HerbicideRelative Volatility
CycloateLeast Volatile
Molinate
Pebulate
Vernolate
EPTCMost Volatile

Development of Environmental Fate Models and Persistence Assessment

These models typically integrate the physicochemical properties of the compound with key environmental processes such as:

Volatilization: As discussed, this is a critical pathway for thiocarbamates. who.intinchem.orgepa.gov

Leaching: The movement of the compound through the soil profile with water. The leaching potential of thiocarbamates is related to their water solubility. inchem.orgucanr.edu

Adsorption: The binding of the compound to soil particles, which is influenced by soil organic matter and clay content. cambridge.orgcambridge.org

Degradation: The breakdown of the compound through biological and chemical processes.

Persistence Assessment:

The persistence of a pesticide in the environment is a measure of how long it remains active before being broken down. Thiobencarbamate herbicides are generally considered to be non-persistent in the environment. who.int Their degradation is primarily driven by microbial action in the soil. who.intcambridge.orgucanr.edu

The half-life (the time it takes for half of the applied amount to degrade) of thiocarbamates in moist soil typically ranges from one to over four weeks. epa.gov In heavy clay soils, the half-life can extend from one to twelve weeks. epa.gov

Approximate Half-Life of Selected Thiobencarbamate Herbicides in Moist Soil

Thiobencarbamate HerbicideApproximate Half-Life (Weeks)
EPTC1 - 4
Butylate1 - 3
Pebulate2 - 3
Vernolate1 - 2
Molinate~3
Cycloate4 - 8

Data is generalized from multiple sources and can vary based on specific environmental conditions.

Degradation Pathways:

The primary mechanism for the degradation of thiocarbamate herbicides in the environment is microbial breakdown. who.intcambridge.orgucanr.edu In microorganisms and plants, the degradation process for thiocarbamates often involves hydrolysis, followed by transthiolation and sulfoxidation. who.int These processes ultimately lead to the formation of carbon dioxide and other compounds that can enter the natural metabolic pool. who.int While specific degradation pathways for this compound have not been detailed, it is plausible that it would undergo similar degradation processes involving the cleavage of the thiocarbamate linkage and subsequent metabolism of the resulting chlorobenzyl and furoyl moieties.

Vii. Advanced Analytical Methodologies for O 2 Chlorobenzyl 2 Furoylthiocarbamate Research

Quantitative Analysis in Complex Matrices

Quantitative analysis in complex environments, such as biological fluids or environmental samples, necessitates robust analytical techniques that can overcome matrix interference and provide accurate measurements. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two premier techniques utilized for this purpose.

HPLC is a cornerstone technique for the analysis of thiocarbamates due to its versatility and applicability to a wide range of compounds. For a compound like O-(2-chlorobenzyl) 2-furoylthiocarbamate, a reversed-phase HPLC (RP-HPLC) method is typically developed. Method development involves the systematic optimization of several parameters to achieve a desired separation.

Key Developmental Parameters:

Stationary Phase: A C18 column is a common first choice, offering excellent hydrophobic retention for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and separation from matrix components.

Detection: The furoyl and chlorobenzyl moieties in the molecule contain chromophores, making UV detection a suitable and cost-effective choice. The analytical wavelength is selected based on the UV absorbance maxima of the compound, likely to be in the 254 nm to 272 nm range, to maximize sensitivity.

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Typical HPLC Parameters for Thiocarbamate Analysis
ParameterTypical Condition/Value
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water or Methanol:Water Gradient
Flow Rate1.0 mL/min
DetectionUV-Vis Detector at 254-272 nm
Injection Volume20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

GC-MS provides exceptional sensitivity and selectivity, making it ideal for trace-level analysis. However, the thermal stability of the thiocarbamate functional group is a critical consideration, as these compounds can degrade at the high temperatures used in the GC injector and column.

For successful GC-MS analysis, derivatization is often performed to create a more volatile and thermally stable analogue of the target compound. researchgate.netnih.gov For instance, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can improve thermal stability and chromatographic behavior. researchgate.net Mass spectrometry detection offers high specificity by monitoring for characteristic fragment ions of the analyte. The mass spectrum of this compound would be expected to show fragments corresponding to the 2-chlorobenzyl cation, the furoyl group, and other signature pieces of the molecule, allowing for unambiguous identification.

Chemical Derivatization for Enhanced Chromatographic and Spectrometric Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. actascientific.com This technique is crucial for enhancing sensitivity, improving chromatographic separation, and increasing selectivity, especially for compounds that are otherwise difficult to detect. actascientific.commdpi.com

Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com

Pre-column Derivatization: In this approach, the analyte is chemically modified before injection into the HPLC or GC system. actascientific.com This method is highly flexible in terms of reaction conditions (e.g., time, temperature, solvent) and allows for the removal of excess derivatizing reagent and by-products before analysis, preventing potential interference. researchgate.net The resulting derivative must be stable throughout the chromatographic process. creative-proteomics.com

Post-column Derivatization: Here, the derivatizing reagent is continuously added to the column effluent via a mixing tee and a reaction coil placed between the column and the detector. researchgate.net The reaction must be rapid and complete within the short time it takes for the effluent to travel to the detector. creative-proteomics.com This technique avoids the formation of multiple derivative products from a single analyte and can be automated, but it requires specialized hardware and may lead to band broadening, which can decrease chromatographic efficiency. researchgate.netcreative-proteomics.com

Table 2: Comparison of Derivatization Techniques
FeaturePre-column DerivatizationPost-column Derivatization
Advantages Flexible reaction conditions; removal of excess reagent possible; no special hardware needed. researchgate.netHigh reproducibility; automation is simpler; analysis of non-derivatized compounds possible. creative-proteomics.com
Disadvantages Potential for multiple derivative products; derivative must be stable. creative-proteomics.comRequires rapid reaction; potential for band broadening; requires specialized pump and reactor. researchgate.netcreative-proteomics.com

The choice of derivatizing reagent depends on the functional groups present in the analyte and the desired detection method. For thiocarbamates, derivatization often targets the thiocarbamate linkage itself or products formed from its controlled degradation.

Hydrolysis and Amine-Specific Reagents: A common strategy for carbamate (B1207046) and thiocarbamate analysis involves online post-column hydrolysis to break the carbamate or thiocarbamate bond, releasing a primary or secondary amine. nih.gov This amine can then be derivatized with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, enabling very sensitive fluorescence detection. actascientific.com

O-benzylhydroxylamine (O-BHA): This reagent is primarily used for the derivatization of keto-acids and aldehydes. nih.gov It reacts with carbonyl groups to form oximes, which can improve chromatographic properties and enhance detectability by mass spectrometry. nih.gov While not a direct reagent for the thiocarbamate group, it could potentially be used if a research protocol involved the conversion of the furoyl moiety into a keto-acid.

Other Reagents: For GC analysis, acylating agents like heptafluorobutyric anhydride (HFBA) are effective. researchgate.netnih.gov They react with the N-H group (if present after hydrolysis) or other reactive sites to produce a more volatile and thermally stable derivative that is highly responsive to electron capture detection (ECD) or can be easily analyzed by MS. researchgate.net

Optimization of the derivatization reaction is critical and involves adjusting parameters such as reagent concentration, pH, temperature, and reaction time to maximize the yield of the desired derivative. nih.gov

Chemical derivatization can profoundly improve the sensitivity and selectivity of an analytical method. actascientific.com

Enhanced Sensitivity: Derivatization can increase sensitivity by several orders of magnitude. This is achieved by introducing a functional group that is highly responsive to a specific detector. For example, attaching a fluorophore via derivatization allows for highly sensitive fluorescence detection. actascientific.com In mass spectrometry, adding a "cationic tag" or a group with high proton affinity can significantly enhance ionization efficiency in the ESI source, leading to a much stronger signal. mdpi.comnih.gov

Improved Selectivity: Derivatization can increase selectivity by targeting a specific functional group unique to the analyte or its class. This reduces the likelihood of interference from other compounds in a complex matrix. actascientific.com When combined with MS/MS, the unique mass-to-charge ratio of the derivatized molecule and its specific fragmentation pattern provide an exceptionally high degree of confidence in the identification and quantification of the analyte. mdpi.com Furthermore, derivatization can alter the retention time of the analyte, moving its peak away from interfering peaks in the chromatogram.

Metabolite Profiling and Identification in Biological and Environmental Samples (excluding human)

Common metabolic pathways for thiocarbamates include oxidation, hydrolysis, and conjugation. nih.govacs.org The sulfur atom in the thiocarbamate linkage is susceptible to oxidation, forming sulfoxides and sulfones, which can be more reactive than the parent compound. epa.gov Hydrolysis can cleave the carbamate bond, leading to the formation of the corresponding amine, alcohol, and carbon dioxide. Additionally, the various functional groups on the parent molecule, such as the chlorobenzyl and furoyl moieties, can undergo hydroxylation and other phase I and phase II biotransformations. nih.govnih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the characterization of pesticide metabolites in complex matrices. nih.govnih.govresearchgate.net Its high sensitivity and selectivity allow for the detection and identification of metabolites even at trace levels.

For the analysis of this compound and its potential metabolites, a robust LC-MS/MS method would typically involve the following:

Sample Preparation: A crucial first step is the efficient extraction of the analytes from the sample matrix. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed for pesticide residue analysis in various samples, including fruits, vegetables, and soil. chembites.org This method involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components.

Chromatographic Separation: A reversed-phase liquid chromatography column is typically used to separate the parent compound from its more polar metabolites. chembites.org The choice of mobile phase and gradient elution program is optimized to achieve good peak shape and resolution for all target analytes.

Mass Spectrometric Detection: Tandem mass spectrometry, often utilizing a triple quadrupole (QqQ) instrument, is operated in multiple reaction monitoring (MRM) mode for targeted analysis. nih.gov This involves selecting a specific precursor ion (the molecular ion of the metabolite) and monitoring its characteristic product ions after fragmentation. This provides a high degree of specificity and reduces background noise. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for thiocarbamate analysis, with the choice depending on the specific properties of the analytes. tandfonline.com

A hypothetical LC-MS/MS method for the targeted analysis of predicted metabolites of this compound is outlined in the interactive table below.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound296.0125.195.0
This compound sulfoxide (B87167)312.0125.1111.0
2-chlorobenzyl alcohol142.0107.077.0
2-furoic acid112.095.067.0
Hydroxylated this compound312.0141.195.0

This table is illustrative and based on predicted metabolic pathways. Actual values would need to be determined experimentally.

While targeted analysis is effective for known metabolites, the identification of novel or unexpected transformation products requires a different approach. The elucidation of unknown metabolites is a significant challenge in environmental and metabolic research. chembites.orgacs.org

Modern strategies for unknown metabolite elucidation heavily rely on high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap instruments. researchgate.netnih.gov These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound.

A general workflow for the elucidation of unknown metabolites of this compound would involve:

Non-Targeted Data Acquisition: Using HRMS in a data-independent acquisition (DIA) mode allows for the collection of fragmentation data for all ions within a specified mass range. nih.gov This creates a comprehensive digital record of the sample.

Data Processing and Feature Detection: Specialized software is used to process the raw data, detect potential metabolite peaks, and compare them between control and treated samples.

Formula Generation: The accurate mass of a potential metabolite is used to generate a list of possible elemental compositions.

Structure Elucidation: The fragmentation pattern (MS/MS spectrum) of the unknown metabolite is then interpreted to deduce its chemical structure. This often involves comparing the observed fragments to known fragmentation pathways of the parent compound and related structures.

Database Searching: The experimental MS/MS spectra can be searched against spectral libraries and databases to find potential matches. acs.org

Confirmation: The final step involves confirming the proposed structure by synthesizing the suspected metabolite and comparing its chromatographic and spectral properties to the unknown compound.

The combination of these advanced analytical methodologies provides a robust framework for the comprehensive investigation of the metabolic fate of this compound in non-human biological and environmental systems.

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